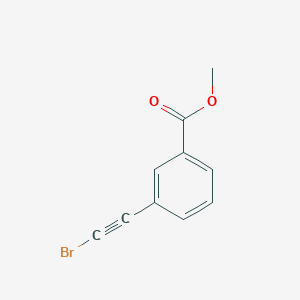
(2-(Dimethylamino)cyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Dimethylamino)cyclobutyl)methanol is an organic compound with the molecular formula C7H15NO It is a cyclobutane derivative where a dimethylamino group is attached to the second carbon of the cyclobutane ring, and a hydroxymethyl group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethylamino)cyclobutyl)methanol typically involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent. One common method is the reductive amination of cyclobutanone using sodium borohydride (NaBH4) as the reducing agent. The reaction proceeds as follows:
- Cyclobutanone is reacted with dimethylamine in an appropriate solvent such as ethanol.
- Sodium borohydride is added to the reaction mixture to reduce the imine intermediate to the corresponding amine.
- The product, this compound, is isolated and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as continuous flow reactions and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-(Dimethylamino)cyclobutyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can convert the hydroxymethyl group to a chloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed
Oxidation: (2-(Dimethylamino)cyclobutyl)carboxylic acid.
Reduction: (2-(Dimethylamino)cyclobutyl)methane.
Substitution: (2-(Dimethylamino)cyclobutyl)chloromethane.
Scientific Research Applications
(2-(Dimethylamino)cyclobutyl)methanol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it useful in biochemical research.
Medicine: Potential applications in drug development, particularly in the design of new pharmaceuticals that target specific biological pathways. Its ability to interact with enzymes and receptors makes it a candidate for therapeutic research.
Industry: Used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (2-(Dimethylamino)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The hydroxymethyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate certain enzymes by binding to their active sites or allosteric sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
Metabolic Pathways: The compound can be metabolized by various enzymes, leading to the formation of active or inactive metabolites.
Comparison with Similar Compounds
Similar Compounds
(2-(Dimethylamino)cyclopropyl)methanol: A similar compound with a cyclopropane ring instead of a cyclobutane ring.
(2-(Dimethylamino)cyclopentyl)methanol: A similar compound with a cyclopentane ring instead of a cyclobutane ring.
(2-(Dimethylamino)cyclohexyl)methanol: A similar compound with a cyclohexane ring instead of a cyclobutane ring.
Uniqueness
(2-(Dimethylamino)cyclobutyl)methanol is unique due to its cyclobutane ring, which imparts specific steric and electronic properties. The strain in the four-membered ring can influence the compound’s reactivity and interactions with other molecules. Additionally, the presence of both a dimethylamino group and a hydroxymethyl group provides multiple sites for chemical modification and interaction, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[2-(dimethylamino)cyclobutyl]methanol |
InChI |
InChI=1S/C7H15NO/c1-8(2)7-4-3-6(7)5-9/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
KGABGPOKOTZYBM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


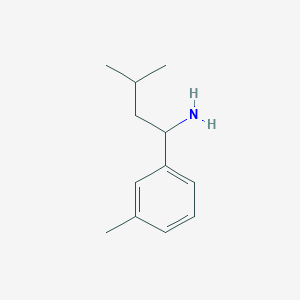
![(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B13042225.png)

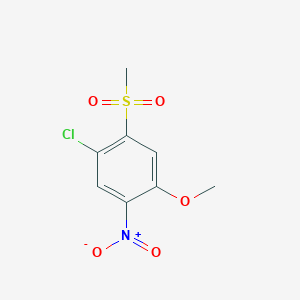
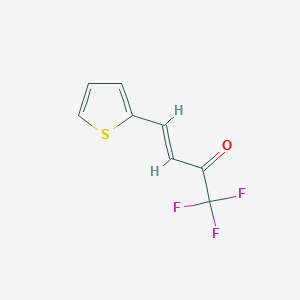
![8-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13042257.png)
![(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042268.png)
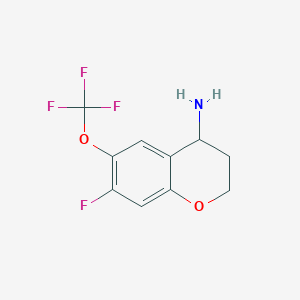

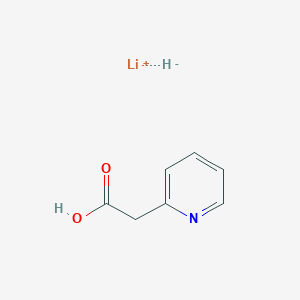

![5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13042280.png)
![Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate](/img/structure/B13042291.png)
